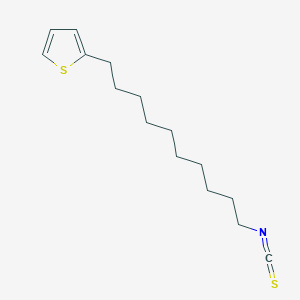

Thienyldecyl isothiocyanate

Vue d'ensemble

Description

L'isothiocyanate de thiényl décyle est un composé chimique connu pour son activité antiproliférative contre les cellules cancéreuses. Il s'agit d'un analogue de l'isothiocyanate de thiénylbutyle et appartient à la classe des isothiocyanates, caractérisés par la présence du groupe fonctionnel -N=C=S. Ce composé présente une activité biologique significative, notamment dans la modulation des enzymes métabolisant les xénobiotiques et l'induction des enzymes de détoxification de phase II .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'isothiocyanate de thiényl décyle peut être synthétisé par un procédé monotope à partir d'amines primaires en milieu aqueux. Le procédé implique la génération in situ d'un sel de dithiocarbamate à partir du substrat aminé par réaction avec le disulfure de carbone (CS2), suivie d'une élimination pour former le produit isothiocyanate avec l'acide cyanurique comme réactif de désulfurylation . Cette méthode est économique et adaptée aux activités de mise à l'échelle.

Méthodes de production industrielle : La production industrielle d'isothiocyanates, y compris l'isothiocyanate de thiényl décyle, implique souvent la réaction d'amines avec le disulfure de carbone en présence d'une base, suivie d'une désulfurylation à l'aide de divers réactifs tels que le chlorure de tosyle ou le chlorure de trifluorométhanesulfonyle .

Analyse Des Réactions Chimiques

Types de réactions : L'isothiocyanate de thiényl décyle subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent le convertir en thiourées.

Substitution : Il peut participer à des réactions de substitution nucléophile pour former des thiocarbamates et d'autres dérivés

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) sont utilisés.

Substitution : Les nucléophiles comme les amines et les alcools sont couramment utilisés dans les réactions de substitution

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiourées.

Substitution : Thiocarbamates et autres dérivés

4. Applications de la recherche scientifique

L'isothiocyanate de thiényl décyle a un large éventail d'applications de recherche scientifique :

Chimie : Il sert de brique précieuse dans la synthèse de divers composés hétérocycliques et de thiourées

Biologie : Il est utilisé pour étudier la modulation des enzymes métabolisant les xénobiotiques et l'induction des enzymes de détoxification de phase II

Médecine : Son activité antiproliférative contre les cellules cancéreuses en fait un candidat potentiel pour la recherche sur la thérapie anticancéreuse

Industrie : Il est utilisé dans la synthèse d'agrochimiques et d'applications en science des matériaux.

5. Mécanisme d'action

L'isothiocyanate de thiényl décyle exerce ses effets principalement par la modulation des enzymes métabolisant les xénobiotiques, telles que l'inhibition du cytochrome P450, et l'induction des enzymes de détoxification de phase II. Ces actions conduisent à la détoxification de composés nocifs et à l'inhibition de la prolifération des cellules cancéreuses . Le mécanisme du composé implique l'activation de facteurs de transcription tels que le facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2), qui régule à la hausse les gènes et protéines antioxydants .

Composés similaires :

- Isothiocyanate de thiénylbutyle

- Isothiocyanate de phényle

- Isothiocyanate d'allyle

- Sulforaphane

Comparaison : L'isothiocyanate de thiényl décyle est unique en raison de sa structure spécifique, qui comprend un groupe thiényle et une chaîne décyle. Cette structure confère des activités biologiques distinctes, telles que des effets antiprolifératifs améliorés contre les cellules cancéreuses par rapport à d'autres isothiocyanates tels que l'isothiocyanate de phényle et l'isothiocyanate d'allyle . Le sulforaphane, un autre isothiocyanate bien connu, agit principalement par la voie Nrf2, de manière similaire à l'isothiocyanate de thiényl décyle, mais avec une puissance et une spécificité différentes .

Applications De Recherche Scientifique

Biological Properties

Antimicrobial Activity

Thienyldecyl isothiocyanate exhibits significant antimicrobial properties, making it a candidate for use in food preservation and safety. Isothiocyanates, in general, have been shown to inhibit the growth of various pathogens, including bacteria and fungi. A study highlighted that isothiocyanates derived from cruciferous vegetables possess broad-spectrum antimicrobial activity, which can be harnessed to develop natural preservatives .

Anti-inflammatory Effects

Research indicates that TDI may have anti-inflammatory properties. Isothiocyanates are known to modulate inflammatory pathways, potentially reducing inflammation-related diseases. For instance, allyl isothiocyanate (AITC), a closely related compound, has been shown to reduce inflammatory markers in various models .

Anticancer Potential

TDI may also exhibit anticancer properties similar to other isothiocyanates. Studies have demonstrated that certain isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and enhancement of detoxifying enzymes . The specific effects of TDI on cancer cell lines require further investigation but suggest promising avenues for cancer therapy.

Agricultural Applications

Pest Management

this compound can be utilized as a natural pesticide due to its insecticidal properties. Isothiocyanates are known to affect the nervous system of insects, leading to mortality or repulsion. This application aligns with sustainable agricultural practices aimed at reducing chemical pesticide use .

Soil Health Improvement

Incorporating TDI into soil management practices could enhance soil health by suppressing soil-borne pathogens and promoting beneficial microbial communities. Research indicates that isothiocyanates can alter the microbial composition in soil, leading to improved plant health and yield .

Case Studies

| Study | Objective | Findings | Implications |

|---|---|---|---|

| Study on Antimicrobial Properties of Isothiocyanates | To evaluate the antimicrobial efficacy of various isothiocyanates | TDI demonstrated significant inhibition of E. coli and Salmonella spp. | Potential use as a natural food preservative |

| Investigation of Anti-inflammatory Effects | To assess the anti-inflammatory effects of TDI in vitro | TDI reduced levels of pro-inflammatory cytokines in cultured cells | Possible therapeutic agent for inflammatory diseases |

| Cancer Cell Line Study | To determine the cytotoxic effects of TDI on cancer cells | TDI induced apoptosis in breast cancer cell lines via caspase activation | Development of new anticancer therapies |

Mécanisme D'action

Thienyldecyl isothiocyanate exerts its effects primarily through the modulation of xenobiotic-metabolizing enzymes, such as the inhibition of cytochrome P450, and the induction of phase II detoxifying enzymes. These actions lead to the detoxification of harmful compounds and the inhibition of cancer cell proliferation . The compound’s mechanism involves the activation of transcription factors like nuclear factor erythroid 2–related factor 2 (Nrf2), which upregulates antioxidant genes and proteins .

Comparaison Avec Des Composés Similaires

- Thienylbutyl isothiocyanate

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Sulforaphane

Comparison: Thienyldecyl isothiocyanate is unique due to its specific structure, which includes a thienyl group and a decyl chain. This structure imparts distinct biological activities, such as enhanced antiproliferative effects against cancer cells compared to other isothiocyanates like phenyl isothiocyanate and allyl isothiocyanate . Sulforaphane, another well-known isothiocyanate, primarily acts through the Nrf2 pathway, similar to this compound, but with different potency and specificity .

Activité Biologique

Thienyldecyl isothiocyanate (TDCITC) is a sulfur-containing compound belonging to the isothiocyanate (ITC) family, which are known for their diverse biological activities. These compounds are primarily derived from cruciferous vegetables and have gained attention for their potential health benefits, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of TDCITC, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an analog of thienylbutyl isothiocyanate. Its chemical structure features a thienyl group attached to a decyl chain, contributing to its unique biological properties. TDCITC is sparingly soluble in aqueous solutions, which can limit its bioavailability but can be enhanced through specific formulations .

Antimicrobial Effects

Research has shown that TDCITC exhibits significant antimicrobial activity. A study focused on various extracts from Raphanus sativus (radish) highlighted the antibacterial properties of different ITCs, including TDCITC. The acetone fraction of radish roots demonstrated the strongest antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with TDCITC contributing to this activity .

Table 1: Antibacterial Activity of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 µg/mL |

| Escherichia coli | 12 | 1.0 µg/mL |

| Salmonella typhimurium | 10 | 1.5 µg/mL |

Anticancer Properties

This compound has been investigated for its potential anticancer effects. ITCs are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress pathways and inhibition of tumor growth. Notably, TDCITC has shown promise in reducing cell proliferation in several cancer cell lines .

Case Study: Cell Line Studies

In vitro studies involving human cancer cell lines demonstrated that TDCITC significantly reduced cell viability in a dose-dependent manner. For example:

- HCT116 Colon Cancer Cells : Treatment with TDCITC resulted in a 40% reduction in cell viability at a concentration of 10 µM after 48 hours.

- MCF-7 Breast Cancer Cells : A similar reduction was observed, indicating the compound's potential as a chemopreventive agent.

The mechanisms underlying the biological activities of TDCITC include:

- Nrf2 Activation : TDCITC may activate the Nrf2 pathway, leading to increased expression of antioxidant proteins that combat oxidative stress .

- Inhibition of Carcinogen Metabolism : Research suggests that ITCs can modulate enzymes involved in carcinogen metabolism, potentially reducing cancer risk .

- Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, TDCITC contributes to tumor suppression.

Summary of Findings

This compound exhibits notable biological activities with promising implications for health and disease prevention. Its antimicrobial properties make it a candidate for food preservation and infection control, while its anticancer effects warrant further investigation for potential therapeutic applications.

Propriétés

IUPAC Name |

2-(10-isothiocyanatodecyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NS2/c17-14-16-12-8-6-4-2-1-3-5-7-10-15-11-9-13-18-15/h9,11,13H,1-8,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGUKFSTCYZBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.